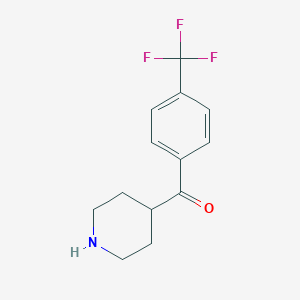

4-(4-Trifluoromethylbenzoyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

piperidin-4-yl-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO/c14-13(15,16)11-3-1-9(2-4-11)12(18)10-5-7-17-8-6-10/h1-4,10,17H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNSIDSQTFZSQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469832 | |

| Record name | 4-(4-trifluoromethylbenzoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149452-44-8 | |

| Record name | 4-Piperidinyl[4-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149452-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-trifluoromethylbenzoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Piperidine Chemical Space

The piperidine (B6355638) ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic scaffolds in approved pharmaceuticals. rasayanjournal.co.ingoogle.com This six-membered ring is not merely a linker but an active contributor to a molecule's properties. Its saturated, non-planar structure imparts a distinct three-dimensionality, which is increasingly sought after in drug discovery to improve binding affinity and selectivity to complex biological targets like proteins. rasayanjournal.co.innih.gov

The exploration of piperidine's "chemical space" involves synthesizing and analyzing various isomers and substituted versions to create novel 3D fragments for drug development programs. nih.gov These fragments serve as versatile building blocks, and the ability to functionalize the piperidine nitrogen provides an additional point for molecular diversification. nih.gov Chiral piperidine scaffolds, by introducing specific stereochemistry, can further enhance binding to protein sites, leading to improved activity and potentially fewer off-target effects. rasayanjournal.co.in The inclusion of a piperidine ring, as seen in 4-(4-Trifluoromethylbenzoyl)piperidine, thus places the compound within a well-established and highly valued region of chemical space for creating biologically active molecules. rasayanjournal.co.in

Significance of the Benzoylpiperidine Structural Motif in Advanced Chemistry

The phenyl(piperidin-4-yl)methanone (B1296144) fragment, commonly referred to as the benzoylpiperidine motif, is considered a "privileged structure" in medicinal chemistry. google.comresearchgate.netchemimpex.com This designation is given to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, making them highly versatile starting points for drug design. google.com The benzoylpiperidine structure is found in a wide array of bioactive compounds, including agents with neuroprotective, anticancer, and antipsychotic properties. google.comchemimpex.com

A key advantage of this motif is its metabolic stability. google.comresearchgate.net Furthermore, it is often employed as a potential bioisostere of the piperazine (B1678402) ring, a common moiety in drug candidates. This substitution allows chemists to explore structure-activity relationships (SAR) and potentially improve biological activity or pharmacokinetic profiles. google.comresearchgate.net The carbonyl group within the benzoylpiperidine structure can act as a hydrogen bond acceptor, enabling new interactions with biological targets. google.com For instance, the related 4-(p-fluorobenzoyl)piperidine fragment is crucial for the orientation and anchoring of certain ligands to serotonin (B10506) receptors. google.com The presence of the benzoylpiperidine core in 4-(4-Trifluoromethylbenzoyl)piperidine suggests its potential utility as a scaffold for developing ligands for a variety of biological systems. google.com

Rationalizing the Incorporation of Trifluoromethyl Moieties in Molecular Scaffolds

Direct Synthetic Routes to this compound

Direct synthetic routes to this compound primarily involve creating the final ketone functionality by coupling a piperidine-containing fragment with a trifluoromethyl-activated benzoyl group.

Acylation Reactions Involving Piperidine (B6355638) Ring Systems

A common and straightforward method for the synthesis of this compound is the acylation of a piperidine ring system. This typically involves the reaction of a suitable piperidine derivative with a 4-(trifluoromethyl)benzoyl halide, most commonly 4-(trifluoromethyl)benzoyl chloride. sigmaaldrich.com The reaction is a classic example of a Friedel-Crafts acylation when an aromatic ring is acylated, but in the context of a pre-existing piperidine ring, it is more accurately described as an N-acylation or C-acylation depending on the specific piperidine starting material.

For instance, if starting with piperidine itself, the reaction would lead to N-acylation, forming 1-(4-trifluoromethylbenzoyl)piperidine. To achieve the desired 4-substituted product, a different strategy is required, often involving a Grignard reagent or a similar nucleophilic piperidine species.

Convergent Synthesis from Key Building Blocks

One such convergent approach involves the preparation of a 4-piperidine Grignard reagent or a related organometallic species, which can then react with 4-(trifluoromethyl)benzoyl chloride. Alternatively, a lithiated piperidine derivative can be used. The key is to have a nucleophilic carbon at the 4-position of the piperidine ring that can attack the electrophilic carbonyl carbon of the benzoyl chloride.

Another convergent method is the reaction of 4-cyanopiperidine (B19701) with a Grignard reagent derived from 4-bromobenzotrifluoride, followed by hydrolysis of the resulting imine to yield the ketone.

General Approaches for Benzoylpiperidine Scaffold Construction

The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, and several general methods have been developed for its construction. nih.govresearchgate.net These methods can be adapted to synthesize this compound by using appropriately substituted starting materials.

Strategies Initiated from Isonipecotic Acid Derivatives

Isonipecotic acid (piperidine-4-carboxylic acid) and its esters are versatile starting materials for the synthesis of 4-benzoylpiperidines. nih.govjpsbr.org

One common strategy involves the N-protection of isonipecotic acid, for example, by acetylation. nih.govunipi.it The protected isonipecotic acid is then converted to its corresponding acyl chloride, typically using thionyl chloride. nih.govunipi.it This acyl chloride can then undergo a Friedel-Crafts acylation with trifluoromethylbenzene in the presence of a Lewis acid catalyst like aluminum chloride to yield the N-protected this compound. nih.govunipi.it Subsequent deprotection of the nitrogen furnishes the desired product.

Alternatively, isonipecotic acid can be converted to its methyl ester, which can then be used in various coupling reactions. researchgate.net

Transformations from Substituted Hydroxymethylpiperidines

4-(Hydroxymethyl)piperidine is another readily available starting material that can be transformed into the benzoylpiperidine scaffold. prepchem.comnuph.edu.ua The primary alcohol of 4-(hydroxymethyl)piperidine can be oxidized to an aldehyde. This aldehyde can then be reacted with a Grignard reagent, such as 4-(trifluoromethyl)phenylmagnesium bromide, to give a secondary alcohol. Subsequent oxidation of this secondary alcohol yields the target ketone, this compound. A variety of oxidizing agents can be used for this transformation, including pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. nih.gov

Application of Weinreb-Nahm Ketone Synthesis in Scaffold Assembly

The Weinreb-Nahm ketone synthesis is a powerful and widely used method for the preparation of ketones from carboxylic acids, and it is particularly well-suited for the synthesis of benzoylpiperidines. nih.govwikipedia.orgchemeurope.comtcichemicals.comorientjchem.orgorganic-chemistry.org This method avoids the common problem of over-addition of the organometallic reagent, which can occur with other methods. wikipedia.org

The synthesis begins with the conversion of N-protected isonipecotic acid into the corresponding Weinreb-Nahm amide. This is achieved by reacting the N-protected isonipecotic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable coupling agent. nih.gov The resulting Weinreb-Nahm amide is then treated with an organometallic reagent, such as 4-(trifluoromethyl)phenylmagnesium bromide or 4-(trifluoromethyl)phenyllithium. nih.govwikipedia.org This reaction forms a stable tetrahedral intermediate that, upon acidic workup, collapses to give the desired N-protected this compound. wikipedia.org The final step is the removal of the N-protecting group.

Below is a table summarizing the key synthetic strategies:

| Strategy | Starting Material | Key Intermediates/Reagents | Final Step |

| Friedel-Crafts Acylation | N-protected Isonipecotic Acid | Thionyl chloride, Trifluoromethylbenzene, AlCl₃ | Deprotection |

| Grignard Reaction | 4-substituted Piperidine | 4-(Trifluoromethyl)phenylmagnesium bromide | Oxidation (if starting from aldehyde) |

| Weinreb-Nahm Ketone Synthesis | N-protected Isonipecotic Acid | N,O-Dimethylhydroxylamine, 4-(Trifluoromethyl)phenylmagnesium bromide | Deprotection |

Computational Chemistry and in Silico Investigations

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or nucleic acid. jscimedcentral.com This method is instrumental in structure-based drug design for elucidating the binding mode and affinity of a compound within the active site of a biological target. jscimedcentral.com For 4-(4-Trifluoromethylbenzoyl)piperidine, docking simulations can be employed to understand its potential interactions with various enzymes or receptors.

The process involves preparing the three-dimensional structure of this compound and the target protein. jscimedcentral.com Docking algorithms, such as those used in AutoDock, then sample a large number of possible conformations and orientations of the ligand within the receptor's binding pocket, calculating a scoring function to estimate the binding affinity for each pose. jscimedcentral.com These scoring functions consider factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.

Induced-fit docking is a more advanced approach that accounts for the flexibility of the receptor's active site, often providing a more accurate prediction of the binding interaction. This method has been successfully applied to other complex molecules to understand how the protein accommodates the ligand. For instance, studies on other novel inhibitors have shown that hydrophobic interactions often play a predominant role in the formation of the ligand-receptor complex. nih.gov In the case of this compound, the trifluoromethyl group can significantly influence its binding profile through unique electrostatic and hydrophobic interactions.

Molecular dynamics (MD) simulations can further refine the docking results by simulating the movement of the ligand-receptor complex over time, providing insights into the stability of the predicted binding mode. nih.govnih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to assess the stability of the complex. nih.gov

A hypothetical docking study of this compound against a potential target, such as a G-protein coupled receptor or an enzyme, could yield results similar to those presented in the interactive table below. The binding energy indicates the strength of the interaction, while the listed interactions detail the specific amino acid residues involved.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Dopamine D2 Receptor | -9.8 | Asp114, Ser193, Phe390 | Hydrogen Bond, Hydrophobic |

| Serotonin (B10506) 5-HT2A Receptor | -9.5 | Asp155, Trp336, Phe340 | Hydrogen Bond, π-π Stacking |

| Monoamine Oxidase B | -8.9 | Tyr435, Cys172, Phe343 | Hydrogen Bond, Hydrophobic |

| CCR5 | -10.2 | Tyr108, Gln194, Trp248 | Hydrophobic, π-π Stacking |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. researchgate.net For this compound, these calculations can provide valuable insights into its intrinsic properties, such as molecular geometry, charge distribution, and frontier molecular orbitals. researchgate.net

Methods like the B3LYP functional with a basis set such as 6-311++G(d,p) are commonly used to optimize the molecular geometry and calculate various electronic parameters. researchgate.net The molecular electrostatic potential (MEP) map, for instance, can visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. frontiersin.org From these orbital energies, global reactivity descriptors such as electronegativity, chemical hardness, and global softness can be derived to further characterize the molecule's chemical behavior. researchgate.net Local reactivity descriptors, like the Fukui functions, can predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net

The table below presents hypothetical quantum chemical descriptors for this compound, calculated using DFT.

Table 2: Predicted Quantum Chemical Descriptors for this compound

| Descriptor | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Electron-donating ability |

| LUMO Energy | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.8 D | Polarity and intermolecular interactions |

| Electronegativity (χ) | 4.35 eV | Ability to attract electrons |

| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution |

Predictive Computational Tools for Activity Spectrum and Target Identification

Predictive computational tools, such as the Prediction of Activity Spectra for Substances (PASS) online software, can forecast the likely biological activities of a compound based on its chemical structure. clinmedkaz.org These tools utilize large databases of known active compounds and employ algorithms, often based on a Bayesian approach, to find similarities between the query molecule and compounds with experimentally validated activities. clinmedkaz.org

For this compound, a PASS analysis would involve submitting its structure to the platform, which then compares it to its extensive database of ligands and macromolecular targets. clinmedkaz.org The output is a list of potential biological activities, each with a corresponding Pa (probability to be active) and Pi (probability to be inactive) value. Activities with a high Pa value are considered more likely. clinmedkaz.org

Another valuable tool is SwissTargetPrediction, which predicts the most probable protein targets of a small molecule by combining 2D and 3D similarity measures with a library of known active compounds. clinmedkaz.org This can help in identifying the primary classes of putative targets for preclinical studies. clinmedkaz.org For instance, analyses of other piperidine (B6355638) derivatives have highlighted potential effects on various receptors and enzymes in the central nervous system. clinmedkaz.org

The predicted activity spectrum for this compound could reveal a range of potential pharmacological effects, as illustrated in the hypothetical table below.

Table 3: Hypothetical Predicted Biological Activity Spectrum for this compound using PASS

| Predicted Activity | Pa (Probability to be Active) | Potential Therapeutic Area |

|---|---|---|

| Dopamine D2 receptor antagonist | 0.852 | Antipsychotic |

| Serotonin 5-HT2A receptor antagonist | 0.815 | Antipsychotic, Antidepressant |

| Anticonvulsant | 0.789 | Epilepsy |

| Nootropic | 0.753 | Cognitive Enhancement |

| Anti-Parkinsonian | 0.698 | Parkinson's Disease |

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 4-(4-Trifluoromethylbenzoyl)piperidine. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete assignment of all proton and carbon signals can be achieved.

¹H NMR Spectroscopy is used to identify the different types of protons and their connectivity. The spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring and the aromatic protons of the trifluoromethylphenyl group. The piperidine protons typically appear in the aliphatic region (around 1.5-3.0 ppm), with their chemical shifts and multiplicities influenced by the ring's conformation and the substituent's orientation. The aromatic protons would resonate in the downfield region (around 7.0-8.0 ppm), exhibiting splitting patterns characteristic of a para-substituted benzene (B151609) ring.

¹³C NMR Spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. Key expected signals include those for the carbonyl carbon (highly deshielded, ~190-200 ppm), the aromatic carbons (120-140 ppm), the carbon bearing the CF₃ group (a quartet due to C-F coupling), and the aliphatic carbons of the piperidine ring (20-50 ppm).

Dynamic NMR studies can also provide insights into conformational changes, such as the chair-boat interconversion of the piperidine ring or restricted rotation around the amide bond, which can be observed through temperature-dependent NMR experiments.

Expected ¹H and ¹³C NMR Chemical Shift Ranges

This table presents generalized expected chemical shift (δ) ranges based on typical values for similar functional groups and structures. Actual experimental values may vary.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

| Piperidine CH₂ (C2, C6) | 2.5 - 3.5 | 40 - 50 | Protons adjacent to the nitrogen atom. |

| Piperidine CH₂ (C3, C5) | 1.5 - 2.0 | 25 - 35 | |

| Piperidine CH (C4) | 2.8 - 3.8 | 40 - 50 | Methine proton adjacent to the carbonyl group. |

| Aromatic CH (ortho to C=O) | 7.8 - 8.2 | ~130 | Aromatic protons adjacent to the carbonyl group. |

| Aromatic CH (ortho to CF₃) | 7.6 - 7.9 | ~125 (quartet) | Aromatic protons adjacent to the trifluoromethyl group. |

| Carbonyl C=O | - | 195 - 205 | |

| Aromatic C (ipso to C=O) | - | ~135 | |

| Aromatic C (ipso to CF₃) | - | ~132 (quartet) | |

| Trifluoromethyl CF₃ | - | ~124 (quartet) | The ¹⁹F NMR spectrum would show a singlet for the CF₃ group. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is crucial for identifying the functional groups present in this compound.

Raman Spectroscopy , being complementary to IR, would also detect these vibrations. Non-polar bonds, such as the C-C bonds within the aromatic ring, often produce strong Raman signals. The symmetric stretching of the aromatic ring is typically observed as a sharp band.

Key Vibrational Frequencies for Functional Group Identification

This table outlines the expected vibrational frequencies based on known data for the constituent functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Carbonyl (C=O) | Stretching | 1680 - 1660 | Strong (IR) |

| C-F (of CF₃) | Stretching | 1350 - 1100 | Strong (IR) |

| Aromatic C=C | In-ring Stretching | 1600 - 1450 | Medium to Weak |

| Aliphatic C-H | Stretching | 2950 - 2850 | Medium |

| Aromatic C-H | Stretching | 3100 - 3000 | Weak |

| C-N (Piperidine) | Stretching | 1200 - 1000 | Medium |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, techniques like Electron Ionization (EI-MS) would be employed.

The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. The fragmentation of the molecule under ionization provides structural information. A key fragmentation pathway for ketones is the alpha-cleavage of the C-C bond adjacent to the carbonyl group. In this case, this would lead to two primary fragmentation routes:

Cleavage between the carbonyl carbon and the piperidine ring, generating a [C₅H₁₀N]⁺ fragment and a neutral trifluoromethylbenzoyl radical, or a [CF₃C₆H₄CO]⁺ acylium ion.

Cleavage between the carbonyl carbon and the phenyl ring, which is generally less favored for aromatic ketones.

The piperidine ring itself can undergo fragmentation, typically losing ethylene (B1197577) (C₂H₄). The presence of the trifluoromethylphenyl group would also lead to characteristic fragments.

Predicted Key Fragments in the Mass Spectrum

This table shows potential m/z (mass-to-charge ratio) values for fragments based on the known fragmentation patterns of similar structures.

| Proposed Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Fragmentation Pathway |

| Molecular Ion | [C₁₃H₁₄F₃NO]⁺ | 257 | Intact molecule with one electron removed. |

| Trifluoromethylbenzoyl cation | [CF₃C₆H₄CO]⁺ | 173 | Alpha-cleavage at the piperidine side. |

| Piperidinyl cation | [C₅H₁₀N]⁺ | 84 | Alpha-cleavage at the aromatic side. |

| Trifluoromethylphenyl cation | [C₇H₄F₃]⁺ | 145 | Loss of CO from the benzoyl cation. |

Advanced Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. Molecules containing π-bonds or non-bonding electrons (n-electrons) can absorb energy in the UV-Vis range.

The chromophores in this compound are the benzoyl group and the trifluoromethylphenyl system. Two main types of electronic transitions are expected:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. These are typically high-energy transitions resulting in strong absorption bands, expected for the aromatic ring and the carbonyl group's C=O double bond.

n → π* transitions: This involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* anti-bonding orbital. These are lower-energy transitions and result in weaker absorption bands at longer wavelengths.

The presence of the conjugated system (phenyl ring and carbonyl group) influences the absorption maximum (λ_max). The specific λ_max values can be used for quantitative analysis to determine the concentration of the compound in a solution using the Beer-Lambert Law.

Expected Electronic Transitions

This table summarizes the likely electronic transitions and their expected spectral regions.

| Transition Type | Involved Orbitals | Expected Wavelength Region | Chromophore |

| π → π | π bonding to π anti-bonding | Shorter wavelength UV (e.g., 200-280 nm) | Aromatic ring, Carbonyl group |

| n → π | n non-bonding to π anti-bonding | Longer wavelength UV (e.g., >280 nm) | Carbonyl group |

Crystallographic Analysis and Solid State Studies

Single-Crystal X-ray Diffraction for Absolute Structure Determination

While specific crystallographic data for 4-(4-Trifluoromethylbenzoyl)piperidine is not publicly available in the search results, the general principles of SCXRD are well-established. The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions can be determined. For chiral compounds, the determination of the absolute configuration is often achieved by analyzing the anomalous dispersion effects of the X-rays. nih.gov

Table 1: Key Crystallographic Determination Techniques

| Technique | Description | Application to this compound |

| Single-Crystal X-ray Diffraction (SCXRD) | Determines the three-dimensional arrangement of atoms in a single crystal. nih.gov | Provides the precise molecular structure, including bond lengths, angles, and conformation. |

| Absolute Structure Determination | A specialized application of SCXRD to determine the absolute configuration of chiral molecules. ox.ac.uk | Crucial for understanding the stereospecific properties of the compound. |

| Powder X-ray Diffraction (PXRD) | Used to identify crystalline phases and can be used for structure determination of microcrystalline powders. lbl.govnih.gov | Useful for analyzing polycrystalline samples and identifying different polymorphic forms. |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The way molecules of this compound arrange themselves in a crystal is governed by a variety of intermolecular interactions. These interactions dictate the crystal's stability and physical properties.

In similar piperidine (B6355638) derivatives, hydrogen bonds are often dominant intermolecular interactions that dictate the crystal packing. nih.govnih.gov For instance, in related structures, N—H⋯O hydrogen bonds are common, linking molecules into chains or more complex networks. nih.gov The piperidine ring itself typically adopts a chair conformation. nih.govwho.int

Table 2: Common Intermolecular Interactions in Piperidine Derivatives

| Interaction Type | Description | Potential Role in this compound Crystal Structure |

| N—H⋯O Hydrogen Bonds | A strong directional interaction between a hydrogen atom on the piperidine nitrogen and the oxygen of the benzoyl group. | Likely a primary driver of the crystal packing, forming chains or sheets of molecules. nih.govnih.gov |

| C—H⋯O Hydrogen Bonds | Weaker hydrogen bonds involving carbon-hydrogen donors and oxygen acceptors. | Contribute to the overall stability of the crystal lattice. nih.gov |

| C—H⋯F Interactions | Weak interactions involving the trifluoromethyl group. | May influence the local packing arrangement. researchgate.net |

| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. | Could contribute to the stability of the crystal structure. nih.gov |

Investigations into Polymorphism and Solid-State Behavior in Material Science

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is particularly important in the pharmaceutical industry, as different polymorphs can have different bioavailabilities.

While no specific studies on the polymorphism of this compound were found in the search results, the existence of polymorphs has been observed in related piperidine-containing compounds. nih.gov The investigation into the solid-state behavior of materials like this is an active area of research. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are commonly employed to identify and characterize different polymorphic forms.

The trifluoromethyl group in this compound can significantly influence its solid-state properties due to the strong electronegativity of the fluorine atoms. This can affect intermolecular interactions and potentially lead to the formation of different crystal packing arrangements and polymorphs. The study of the solid-state behavior of such compounds is crucial for their potential application in material science, where control over the physical properties of a material is paramount.

Chemical Reactivity and Derivatization

Reaction Mechanisms Involving the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a key site for functionalization, primarily acting as a nucleophile. Common reactions include N-alkylation, N-acylation, and N-arylation, which allow for the introduction of a wide range of substituents to modulate the compound's physicochemical and biological properties.

N-Alkylation: The nitrogen atom of the piperidine can be readily alkylated using various alkyl halides. The reaction typically proceeds via an SN2 mechanism. The choice of base and solvent is crucial to control the extent of alkylation and avoid the formation of quaternary ammonium (B1175870) salts. Common bases include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N) in solvents like acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net For instance, N-alkylation of piperidines with substituted benzyl (B1604629) chlorides, such as 4-trifluorobenzylchloride, has been successfully achieved using potassium carbonate in ethanol (B145695) under microwave irradiation. oakwoodchemical.comchemicalforums.com Reductive amination is another effective method for N-alkylation, involving the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). nih.gov

| Reagent/Condition | Product Type | Reference |

| Alkyl halide, K₂CO₃, DMF | N-Alkylpiperidine | researchgate.net |

| Alkyl halide, DIEA, MeCN | N-Alkylpiperidine | researchgate.net |

| Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkylpiperidine | nih.gov |

N-Acylation: Acylation of the piperidine nitrogen introduces an amide functionality, which can alter the compound's electronic properties and hydrogen bonding capabilities. This is typically achieved by reacting the piperidine with an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) to neutralize the liberated acid. tjnpr.org The resulting N-acylpiperidines can exhibit different biological activities compared to their N-alkylated counterparts.

| Reagent/Condition | Product Type | Reference |

| Acyl chloride, Et₃N, CH₂Cl₂ | N-Acylpiperidine | tjnpr.org |

| Acid anhydride, Pyridine | N-Acylpiperidine | tjnpr.org |

N-Arylation: The introduction of an aryl group on the piperidine nitrogen can be accomplished through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the piperidine and an aryl halide or triflate. This strategy significantly expands the structural diversity achievable from the 4-(4-trifluoromethylbenzoyl)piperidine core.

Electrophilic and Nucleophilic Transformations of the Benzoyl Moiety

The benzoyl portion of the molecule contains two main sites for chemical transformation: the aromatic ring and the carbonyl group. The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the reactivity of both.

Electrophilic Aromatic Substitution: The trifluoromethyl group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution. libretexts.org The benzoyl carbonyl group is also deactivating and meta-directing. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on the benzoyl ring are expected to be challenging and would likely occur at the positions meta to both the carbonyl and trifluoromethyl groups, which are the 3 and 5 positions of the benzoyl ring. However, due to the strong deactivation by both groups, harsh reaction conditions would be necessary, potentially leading to side reactions. libretexts.org

Nucleophilic Transformations of the Carbonyl Group: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic addition.

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can selectively reduce the ketone without affecting other functional groups. nih.gov More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective. fiveable.me The resulting secondary alcohol can serve as a handle for further functionalization.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols. This allows for the introduction of new carbon-carbon bonds and further elaboration of the molecular structure. The reaction of trifluoromethyl ketones with benzylboronic acid pinacol (B44631) ester, activated by a Lewis base, has been shown to proceed in good yields. nih.gov

| Reagent/Condition | Product Type | Reference |

| NaBH₄, MeOH | Secondary Alcohol | nih.gov |

| LiAlH₄, THF | Secondary Alcohol | fiveable.me |

| R-MgBr, Et₂O | Tertiary Alcohol | nih.gov |

Strategies for Functional Group Interconversion and Scaffold Modification

Functional Group Interconversion: The secondary alcohol obtained from the reduction of the ketone is a versatile intermediate. It can be converted into a good leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chloride in the presence of a base. ub.edu This allows for subsequent nucleophilic substitution reactions to introduce a wide range of functional groups. The alcohol can also be oxidized back to the ketone using oxidizing agents like pyridinium (B92312) chlorochromate (PCC).

| Starting Group | Reagent/Condition | Resulting Group | Reference |

| Ketone | NaBH₄ | Secondary Alcohol | nih.gov |

| Secondary Alcohol | TsCl, Pyridine | Tosylate | ub.edu |

| Secondary Alcohol | PCC, CH₂Cl₂ | Ketone | imperial.ac.uk |

| Secondary Alcohol | SOCl₂ | Alkyl Chloride | fiveable.me |

Scaffold Modification: More complex modifications can involve reactions that alter the piperidine ring itself. For example, ring-opening reactions or ring-expansion/contraction sequences could be explored, although these would likely require multi-step synthetic routes. The synthesis of piperidine derivatives through electroreductive cyclization of imines with dihaloalkanes has been reported, suggesting the possibility of building the piperidine ring with the desired substitution pattern from acyclic precursors. beilstein-journals.org

Applications in Advanced Organic and Medicinal Chemistry

Design of Enzyme Inhibitors and Their Mechanistic Studies

The 4-(4-trifluoromethylbenzoyl)piperidine moiety has been incorporated into various molecular frameworks to design potent and selective enzyme inhibitors. The trifluoromethyl group often enhances metabolic stability and binding affinity, making it a desirable feature in drug design.

One area of investigation has been the development of cholinesterase inhibitors for the potential treatment of Alzheimer's disease. While direct studies on this compound as a primary inhibitor are limited, the broader class of piperidine (B6355638) derivatives has shown significant promise. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. In this series, the benzoyl moiety plays a crucial role in the inhibitory action, and substitutions on this ring can significantly modulate potency. nih.gov Although not containing a trifluoromethyl group, these studies highlight the importance of the benzoylpiperidine core in cholinesterase inhibition. Further research could explore the impact of a trifluoromethyl substituent on the benzoyl ring for enhanced activity and selectivity.

Derivatives of benzimidazole-based piperidine hybrids have also been synthesized and screened for their acetylcholinesterase and butyrylcholinesterase inhibitory activities, with some compounds showing good to moderate inhibition. nih.gov These findings suggest that the piperidine scaffold is a viable starting point for designing enzyme inhibitors, and the incorporation of the 4-(4-trifluoromethylbenzoyl) group could be a strategic modification to improve potency and pharmacokinetic properties.

Role as a Privileged Structure in Rational Drug Design

The benzoylpiperidine fragment is widely recognized as a "privileged structure" in medicinal chemistry. This term refers to molecular scaffolds that are capable of binding to multiple, unrelated biological targets, making them valuable starting points for the design of new therapeutic agents. The this compound structure inherits this privileged status, with the trifluoromethyl group adding further advantageous properties.

The benzoylpiperidine core is found in a multitude of bioactive small molecules with diverse therapeutic applications, including anticancer, antipsychotic, and neuroprotective agents. Its metabolic stability and its ability to act as a bioisostere of the piperazine (B1678402) ring contribute to its frequent use in drug design.

The trifluoromethyl group is a key feature that enhances the "privileged" nature of this scaffold. Its high electronegativity and lipophilicity can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The C-F bond is exceptionally stable, which can block metabolic pathways and increase the bioavailability of a drug. Furthermore, the trifluoromethyl group can engage in specific interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions, which can lead to enhanced binding affinity and selectivity.

Exploration in Novel Therapeutic Agent Development (e.g., Anticancer, Antimycobacterial)

The versatile this compound scaffold has been explored for the development of novel therapeutic agents in various disease areas, including cancer and mycobacterial infections.

Anticancer Activity:

The benzoylpiperidine fragment is present in numerous compounds investigated for their anticancer properties. While specific studies focusing solely on this compound are not extensively documented, the inclusion of a trifluoromethyl group is a known strategy to enhance the anticancer activity of various heterocyclic compounds. For example, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their potential anticancer activity, with some compounds showing significant cytotoxic effects. This suggests that incorporating the this compound moiety into novel molecular frameworks could be a promising approach for developing new anticancer agents. Research on 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives has also identified compounds with potent antiproliferative activities.

Antimycobacterial Activity:

The piperidine nucleus is a component of various compounds with antimycobacterial activity. A study on the synthesis and antimycobacterial activity of 1-(8-quinolinyloxy)-3-piperazinyl(piperidinyl)-5-(4-cyano-3-trifluoromethylphenylamino)-s-triazines identified a potent compound against Mycobacterium tuberculosis H37Rv. This compound, which incorporates a piperidine ring and a trifluoromethylphenylamino group, highlights the potential of combining these structural features for developing new antitubercular agents. Another study on synthetic piperine amide analogs, where the piperidine moiety was replaced with other cyclic amines, also yielded compounds with significant antimycobacterial activity. These findings support the exploration of this compound derivatives as potential novel treatments for tuberculosis.

Utilization in Catalysis and Organocatalytic Systems

There is currently no significant body of published research detailing the specific utilization of this compound in catalysis or organocatalytic systems. While piperidine and its derivatives are known to be used as organocatalysts in various asymmetric reactions, such as Michael additions, specific applications of the this compound scaffold have not been reported in the reviewed literature.

Q & A

Q. What are the standard synthetic routes for 4-(4-Trifluoromethylbenzoyl)piperidine, and how do reaction conditions influence yield?

The synthesis typically involves coupling a trifluoromethylbenzoyl group to a piperidine scaffold. A common method includes nucleophilic substitution or condensation reactions under anhydrous conditions. For example, in , a similar compound (2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) was synthesized using dichloromethane as a solvent and sodium hydroxide as a base, achieving a 99% purity after column chromatography . Key parameters affecting yield include temperature control (e.g., avoiding exothermic side reactions), stoichiometric ratios of reagents, and purification techniques (e.g., recrystallization or HPLC).

Q. What analytical techniques are recommended for characterizing this compound?

Essential methods include:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm structural integrity and substitution patterns.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated in for a related dispiro compound .

- HPLC with UV detection (e.g., at 254 nm) to assess purity (>95% is typical for research-grade material) .

Q. How should researchers handle solubility and stability challenges during storage?

This compound is typically stored at 2–8°C in airtight containers under inert gas (e.g., argon) due to sensitivity to moisture and oxidation. For solubility, dimethyl sulfoxide (DMSO) or dichloromethane is recommended for biological or synthetic applications, respectively. Pre-formulation studies, such as differential scanning calorimetry (DSC), can identify optimal storage conditions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, highlights ICReDD’s approach using reaction path searches to narrow optimal conditions (e.g., solvent polarity, catalyst choice) . Molecular dynamics simulations further model solvent effects, enabling rational design of reaction protocols.

Q. What strategies address contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. To resolve this:

- Replicate studies under standardized conditions (e.g., ’s use of bis(4-fluorophenyl)methanol for biological sample analysis) .

- Dose-response profiling to differentiate true activity from off-target effects.

- Meta-analysis of existing data using cheminformatics tools (e.g., PubChem BioAssay) to identify trends .

Q. How can researchers enhance the compound’s metabolic stability for in vivo studies?

Structural modifications, such as introducing electron-withdrawing groups (e.g., ’s trifluoromethylphenyl derivatives) or deuterium substitution at labile positions, reduce cytochrome P450-mediated degradation . Pharmacokinetic modeling (e.g., using ADMET predictors) guides these modifications while retaining target affinity.

Q. What methodologies validate the compound’s interaction with enzymatic targets?

- Surface plasmon resonance (SPR) for real-time binding kinetics (kon/koff).

- Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS).

- Cryo-EM or X-ray co-crystallography to resolve binding poses, as seen in ’s benzoate derivatives .

Data Management and Experimental Design

Q. How can chemical software improve experimental reproducibility?

Tools like Schrödinger Suite or Gaussian enable virtual screening of reaction conditions (e.g., solvent, temperature) to minimize resource waste (). Blockchain-based lab notebooks (e.g., SciNote) ensure data traceability and integrity .

Q. What statistical approaches are critical for analyzing structure-activity relationships (SAR)?

- Multivariate analysis (e.g., PCA or PLS regression) to correlate substituent effects with activity.

- Bayesian modeling prioritizes synthetic targets based on predicted efficacy, as applied in ’s reaction design framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.